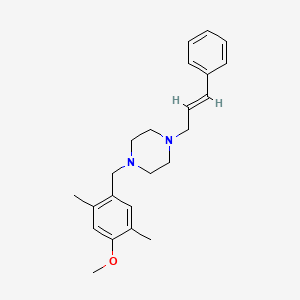
5-(5-bromo-3-thienyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-bromo-3-thienyl)-4-methyl-4H-1,2,4-triazole-3-thiol, commonly known as BTT, is a heterocyclic organic compound that is widely used in scientific research. It has gained significant attention due to its unique chemical structure and potential applications in various fields, including materials science, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
BTT has been extensively used in scientific research due to its unique chemical properties. It has been used as a ligand in the synthesis of various metal complexes, which have potential applications in catalysis, bioimaging, and drug delivery. BTT has also been used as a building block in the synthesis of functional materials, such as polymers and nanoparticles. In addition, BTT has been studied for its potential applications in medicinal chemistry, as it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities.
Wirkmechanismus
The mechanism of action of BTT is not fully understood, but it is believed to involve the interaction of the compound with various cellular targets. BTT has been shown to inhibit the activity of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. BTT has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
BTT has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BTT can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in activated macrophages. BTT has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various cell types. In vivo studies have shown that BTT can reduce inflammation and oxidative stress in animal models of disease, including arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
BTT has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability under various conditions. BTT is also highly soluble in common organic solvents, which makes it easy to handle in the lab. However, BTT also has some limitations. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on BTT. One area of interest is the development of BTT-based metal complexes for use in catalysis and bioimaging. Another area of interest is the investigation of BTT's mechanism of action, particularly its interactions with cellular targets. Additionally, further studies are needed to evaluate the potential therapeutic applications of BTT in various disease models, including cancer, inflammation, and oxidative stress.
Synthesemethoden
The synthesis of BTT involves the reaction of 5-bromo-3-thiophenecarboxaldehyde with 4-methyl-1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of BTT as a yellow crystalline solid. The purity of the synthesized compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
3-(5-bromothiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S2/c1-11-6(9-10-7(11)12)4-2-5(8)13-3-4/h2-3H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCZYUHGTGNJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-bromothiophen-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({4-[1-(4-chlorobenzyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6085705.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6085715.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6085716.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one](/img/structure/B6085729.png)

![3,5-dimethyl-2-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6085749.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(benzylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6085753.png)
![5-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6085760.png)

![7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6085770.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6085783.png)
![3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6085800.png)
![2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6085808.png)